molecular formula C30H42N2O8 B10935747 Piperazine-1,4-diylbis[(3,4,5-triethoxyphenyl)methanone]

Piperazine-1,4-diylbis[(3,4,5-triethoxyphenyl)methanone]

Cat. No.: B10935747
M. Wt: 558.7 g/mol
InChI Key: LNRIDYNNHNICCR-UHFFFAOYSA-N
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Description

Piperazine-1,4-diylbis[(3,4,5-triethoxyphenyl)methanone] is a synthetic compound characterized by the presence of a piperazine ring linked to two triethoxyphenyl groups via methanone bridges

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperazine-1,4-diylbis[(3,4,5-triethoxyphenyl)methanone] typically involves the reaction of piperazine with 3,4,5-triethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: Piperazine-1,4-diylbis[(3,4,5-triethoxyphenyl)methanone] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives or aromatic compounds.

Mechanism of Action

The mechanism of action of Piperazine-1,4-diylbis[(3,4,5-triethoxyphenyl)methanone] involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Uniqueness: Piperazine-1,4-diylbis[(3,4,5-triethoxyphenyl)methanone] is unique due to the presence of triethoxy groups, which can enhance its solubility and bioavailability compared to other similar compounds. This structural feature may also influence its interaction with biological targets, potentially leading to distinct pharmacological profiles .

Properties

Molecular Formula

C30H42N2O8

Molecular Weight

558.7 g/mol

IUPAC Name

[4-(3,4,5-triethoxybenzoyl)piperazin-1-yl]-(3,4,5-triethoxyphenyl)methanone

InChI

InChI=1S/C30H42N2O8/c1-7-35-23-17-21(18-24(36-8-2)27(23)39-11-5)29(33)31-13-15-32(16-14-31)30(34)22-19-25(37-9-3)28(40-12-6)26(20-22)38-10-4/h17-20H,7-16H2,1-6H3

InChI Key

LNRIDYNNHNICCR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC

Origin of Product

United States

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